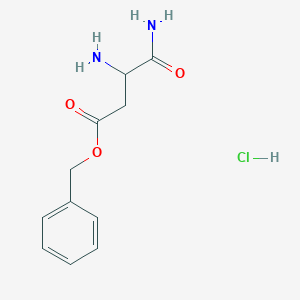

7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by a chromenone core, with ethoxy, methoxyphenoxy, and methyl groups attached at the 7, 3, and 2 positions, respectively. The presence of these groups could influence the compound’s reactivity and physical properties.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chromenones in general can undergo a variety of chemical reactions. These can include nucleophilic addition at the carbonyl group, electrophilic substitution at the aromatic ring, and reactions involving the various substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its chromenone structure and the specific substituents present. For example, the presence of the ethoxy and methoxy groups could increase the compound’s solubility in organic solvents.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound's utility in synthetic chemistry is evident in studies aimed at developing efficient synthesis methods for chromene derivatives. For instance, a convenient synthesis method for (±)-4-Prenylpterocarpin demonstrates the manipulation of chromene structures to achieve desired chemical properties, showcasing the versatility of chromene derivatives in chemical synthesis (A. L. Coelho et al., 1992). Furthermore, research on homodinuclear lanthanide complexes employing chromene derivatives as ligands emphasizes the role of such compounds in enhancing the magnetic properties of materials, indicating their potential in materials science (Yaru Qin et al., 2017).

Fluorescence and Sensor Applications

The unusual fluorescence properties of chromene derivatives, such as their strong emission in protic environments, highlight their applicability in developing fluorescent sensors. This characteristic is explored through the synthesis of environment-sensitive fluorophores, which can serve as a foundation for designing novel fluorogenic sensors for various applications (S. Uchiyama et al., 2006).

Natural Product Synthesis

Chromene derivatives are also significant in the synthesis of natural products, such as antileishmanial compounds isolated from plants. The synthesis of 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, a natural product with antileishmanial activity, showcases the relevance of chromene derivatives in the field of medicinal chemistry and natural product synthesis (B. Schmidt et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-ethoxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-22-14-8-9-16-17(11-14)23-12(2)19(18(16)20)24-15-7-5-6-13(10-15)21-3/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXZHZULQXNPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)

![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)

![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)

![2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)

![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane](/img/structure/B2859175.png)